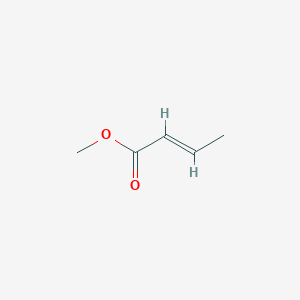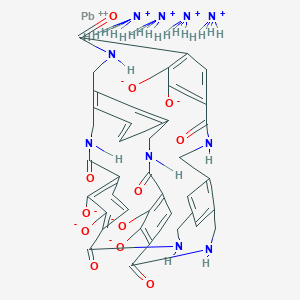![molecular formula C9H11NO3 B153938 Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate CAS No. 131169-38-5](/img/structure/B153938.png)
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate, also known as EDFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. EDFP is a heterocyclic compound that contains a furan ring and a pyrrole ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been extensively studied for its potential applications in various fields. In medicine, Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has been suggested that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could be used as a template for the development of new drugs for the treatment of various diseases.
In agriculture, Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to have herbicidal and insecticidal properties. It has been suggested that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could be used as a natural pesticide to control pests and weeds in crops.
Wirkmechanismus
The mechanism of action of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate is not fully understood. However, it has been suggested that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could exert its biological activities by interacting with specific receptors or enzymes in cells. For example, Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate can reduce inflammation and pain in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has also been shown to have low toxicity, which makes it a promising candidate for drug development.
However, one of the limitations of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate. One direction is to further investigate the mechanism of action of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate and its potential targets in cells. Another direction is to explore the potential applications of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate in the development of new drugs for the treatment of various diseases. Additionally, more studies are needed to evaluate the safety and efficacy of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate in animal and human trials. Finally, the development of new synthesis methods for Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could lead to improved yields and more efficient production.
Synthesemethoden
The synthesis of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate involves the reaction of 5-aminofuran-2-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The reaction proceeds via a cyclization process, which results in the formation of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate. The yield of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Eigenschaften
CAS-Nummer |
131169-38-5 |
|---|---|
Produktname |
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate |
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)10-5-7-3-4-13-8(7)6-10/h3-4H,2,5-6H2,1H3 |
InChI-Schlüssel |
DEWWWQDZJOQUGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC2=C(C1)OC=C2 |
Kanonische SMILES |
CCOC(=O)N1CC2=C(C1)OC=C2 |
Synonyme |
5H-Furo[2,3-c]pyrrole-5-carboxylic acid, 4,6-dihydro-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)



![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)



![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
